2-(Aminomethyl)benzamide

Catalog No.
S697486
CAS No.
63056-17-7
M.F
C8H10N2O
M. Wt
150.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)benzamide

CAS Number

63056-17-7

Product Name

2-(Aminomethyl)benzamide

IUPAC Name

2-(aminomethyl)benzamide

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

InChI

InChI=1S/C8H10N2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5,9H2,(H2,10,11)

InChI Key

VZOQYVHEWHJIBG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN)C(=O)N

Canonical SMILES

C1=CC=C(C(=C1)CN)C(=O)N

Synthesis and Characterization:

2-(Aminomethyl)benzamide, also known as 2-(aminomethyl)benzamide hydrochloride (CAS Number: 1187927-15-6), is a research chemical with applications in the synthesis of more complex molecules. Its synthesis can be achieved through various methods, including the reaction of anthranilic acid with formaldehyde and ammonia []. Characterization of the synthesized compound can be done using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].

Applications as a Building Block:

Due to the presence of both a reactive amine and an amide group, 2-(aminomethyl)benzamide serves as a versatile building block in organic synthesis. Its reactive functional groups allow for further modifications and incorporation into diverse organic frameworks. This versatility makes it a valuable tool for researchers in the development of new materials, pharmaceuticals, and other complex molecules [].

Potential Uses in Medicinal Chemistry:

The presence of the amine and amide functionalities in 2-(aminomethyl)benzamide suggests potential applications in medicinal chemistry. Amide groups are commonly found in various bioactive molecules, and the presence of an amine group can be used to introduce specific functionalities relevant for drug development []. However, further research is needed to explore the specific therapeutic potential of 2-(aminomethyl)benzamide itself or its derivatives.

2-(Aminomethyl)benzamide is a chemical compound characterized by the presence of an amino group and a benzamide functional group. Its structure consists of a benzene ring attached to an amine (-NH2) and a carbonyl group (-C=O), making it a member of the benzamide family. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique reactivity and biological properties.

, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidative Cyclization: It can undergo metal-free oxidative cyclization to form quinazolinones and other heterocycles when reacted with primary alcohols .
  • Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form amides, which are important in drug development and synthesis.

These reactions highlight its versatility as a building block in organic synthesis.

Research has indicated that 2-(Aminomethyl)benzamide derivatives exhibit significant biological activity, particularly as antimicrobial agents. For instance, certain derivatives have shown excellent antimicrobial potential against various bacterial and fungal strains, outperforming standard drugs in some cases . The biological activity is often linked to their ability to interact with biological targets, making them candidates for further pharmacological studies.

The synthesis of 2-(Aminomethyl)benzamide can be achieved through several methods:

  • Classical Method: This involves the reaction of isatoic anhydride with an appropriate amine in solvents such as dimethylformamide (DMF) under heating conditions. This method has been shown to yield high quantities of the desired product .
  • Microwave-Assisted Synthesis: A more modern approach utilizes microwave irradiation, which can enhance reaction rates and yield but may result in lower yields compared to classical methods due to the thermal sensitivity of some compounds .
  • Metal-Free Oxidative Cyclization: This method allows the transformation of 2-(Aminomethyl)benzamide into quinazolinones using primary alcohols without the need for metal catalysts, showcasing an environmentally friendly synthetic route .

2-(Aminomethyl)benzamide has several applications:

  • Pharmaceutical Development: Its derivatives are being explored for their antimicrobial properties and potential use in treating infections.
  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of various bioactive compounds and heterocyclic structures.
  • Chemical Research: The compound is often used in studies investigating structure-activity relationships, particularly in the context of drug discovery .

Interaction studies involving 2-(Aminomethyl)benzamide focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and inform the design of more potent derivatives. For example, structure-activity relationship analyses have been performed to understand how modifications to the benzamide structure affect biological activity and binding properties .

Several compounds share structural similarities with 2-(Aminomethyl)benzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-AminobenzamideBenzene ring with amino groupExhibits strong antimicrobial activity
N-(2-Aminophenyl)benzamideBenzene ring with an amino groupKnown for its antitumor properties
2-AminomethylbenzimidazoleBenzimidazole core with amino groupDisplays unique coordination chemistry with metals
4-AminobenzamidePara-substituted benzamideOften studied for its role in enzyme inhibition

Each of these compounds exhibits unique properties that differentiate them from 2-(Aminomethyl)benzamide, yet they share common structural motifs that allow for comparative studies in medicinal chemistry.

XLogP3

-0.7

Wikipedia

2-(Aminomethyl)benzamide

Dates

Last modified: 08-15-2023

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